molecular formula C18H19NO4 B14006282 Methyl 3-(3-{[(benzyloxy)carbonyl]amino}phenyl)propanoate CAS No. 1238-05-7

Methyl 3-(3-{[(benzyloxy)carbonyl]amino}phenyl)propanoate

Cat. No.: B14006282
CAS No.: 1238-05-7
M. Wt: 313.3 g/mol
InChI Key: NAAPCXFWIBCPED-UHFFFAOYSA-N
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Description

Methyl 3-(3-{[(benzyloxy)carbonyl]amino}phenyl)propanoate is an organic compound that belongs to the class of esters Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-{[(benzyloxy)carbonyl]amino}phenyl)propanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. One common method is the Fischer esterification, where the carboxylic acid reacts with methanol under acidic conditions to form the ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-{[(benzyloxy)carbonyl]amino}phenyl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Hydrolysis: 3-(3-{[(benzyloxy)carbonyl]amino}phenyl)propanoic acid and methanol.

    Reduction: 3-(3-{[(benzyloxy)carbonyl]amino}phenyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Methyl 3-(3-{[(benzyloxy)carbonyl]amino}phenyl)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The benzyloxy group may also play a role in modulating the compound’s activity by affecting its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(3-{[(benzyloxy)carbonyl]amino}phenyl)propanoate is unique due to its specific structural features, such as the benzyloxycarbonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

1238-05-7

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

methyl 3-[3-(phenylmethoxycarbonylamino)phenyl]propanoate

InChI

InChI=1S/C18H19NO4/c1-22-17(20)11-10-14-8-5-9-16(12-14)19-18(21)23-13-15-6-3-2-4-7-15/h2-9,12H,10-11,13H2,1H3,(H,19,21)

InChI Key

NAAPCXFWIBCPED-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CC(=CC=C1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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